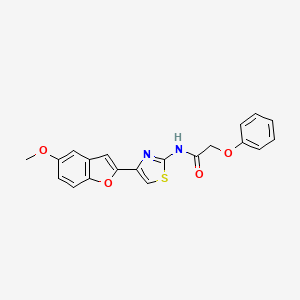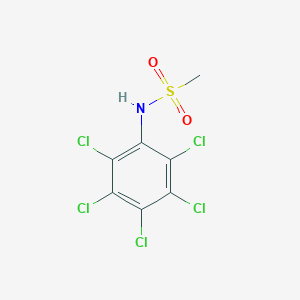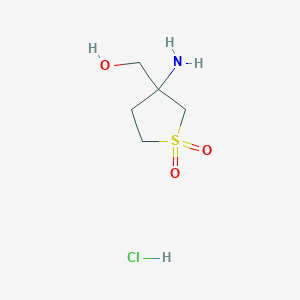
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTOMTO and is a member of the oxadiazole family. CTOMTO is a white crystalline solid with a molecular formula of C15H12ClN3O3S and a molecular weight of 357.79 g/mol.
Mechanism of Action
The exact mechanism of action of CTOMTO is not fully understood. However, studies have suggested that CTOMTO induces apoptosis in cancer cells by activating the caspase pathway. CTOMTO has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
CTOMTO has been shown to have both biochemical and physiological effects. In vitro studies have shown that CTOMTO inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOMTO has also been shown to have anti-inflammatory and antimicrobial properties. In vivo studies have shown that CTOMTO has low toxicity and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
One of the advantages of CTOMTO is its potential as an anticancer agent. CTOMTO has shown promising results in vitro and in vivo studies as an anticancer agent. However, one of the limitations of CTOMTO is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CTOMTO. One area of research is the development of more efficient synthesis methods for CTOMTO. Another area of research is the investigation of CTOMTO's potential applications in organic electronics. Additionally, research on the mechanism of action of CTOMTO can provide insights into its potential therapeutic applications. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of CTOMTO in humans.
Synthesis Methods
CTOMTO can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with m-tolyl hydrazine to form 5-(m-tolyl)-1,2,4-oxadiazole-3-thiol. The thiol group is then oxidized to form the sulfonyl group, resulting in the formation of CTOMTO.
Scientific Research Applications
CTOMTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CTOMTO has shown promising results as an anticancer agent. Studies have shown that CTOMTO inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOMTO has also been studied for its potential applications as an anti-inflammatory and antimicrobial agent.
properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-9-3-2-4-10(7-9)14-16-12(20-17-14)8-22(18,19)13-6-5-11(15)21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRJROOSHLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)






![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)


![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)